Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[[[3-(1H-pyrazol-5-yl)phenyl]methylamino]methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4/c1-23(2)18-8-6-15(7-9-18)13-20-14-16-4-3-5-17(12-16)19-10-11-21-22-19/h3-12,20H,13-14H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSZPSQAOOONHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2=CC(=CC=C2)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The pyrazole nucleus is typically synthesized through cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. A patent by CN102911119B details the preparation of 3,4-dimethylpyrazole using 2-butanone and paraformaldehyde under protonic acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Adapting this method:
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Reaction of 3-acetylbenzaldehyde with paraformaldehyde :
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Cyclization with hydrazine hydrate :
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Reductive amination to benzylamine :
Alternative Route via Vilsmeier-Haack Formylation
A study in ACS Omega describes pyrazole-4-carbaldehyde synthesis using the Vilsmeier-Haack reaction. Applied to this target:
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Formylation of 3-aminobenzonitrile :
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Reagents : , DMF.
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Product : 3-Cyano-4-formylbenzene.
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Hydrazine cyclization :
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Conditions : Hydrazine hydrate in ethanol, reflux.
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Product : 3-(2H-Pyrazol-3-yl)benzaldehyde.
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Synthesis of 4-(Dimethylamino)benzaldehyde
Direct Dimethylation of 4-Aminobenzaldehyde
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Eschweiler-Clarke reaction :
Assembly of this compound
Reductive Amination
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Coupling of intermediates :
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Reactants : 3-(2H-Pyrazol-3-yl)-benzylamine (1 eq), 4-(dimethylamino)benzaldehyde (1 eq).
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Conditions : Methanol, glacial acetic acid (catalytic), sodium cyanoborohydride (1.2 eq), room temperature, 12–24 hours.
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Workup : Neutralization with , extraction with ethyl acetate, column chromatography (SiO₂, 5% MeOH in ).
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Methylation (if necessary) :
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Reagents : Methyl iodide (2 eq), , DMF.
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Conditions : 60°C, 6 hours.
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Characterization and Analytical Data
Physicochemical Properties
Spectroscopic Data
Challenges and Optimization Considerations
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Regioselectivity in pyrazole formation : Ensuring the 3-substituted pyrazole isomer requires strict control of reaction stoichiometry and temperature.
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Reductive amination efficiency : Sodium cyanoborohydride is preferred over due to its selective reduction of imines in the presence of aldehydes.
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Purification difficulties : The polar nature of the product necessitates chromatographic separation or recrystallization from ethanol/ethyl acetate mixtures .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzylamino and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that compounds containing pyrazole derivatives exhibit significant anticancer properties. Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine has been studied for its potential to inhibit tumor growth by targeting specific cancer cell pathways. For instance, studies have shown that pyrazole-based compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
2. Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Pyrazole derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens. Investigations into the synthesis of similar compounds have demonstrated their efficacy in inhibiting microbial growth, making them candidates for developing new antibiotics .
3. Neurological Applications
There is emerging interest in the use of pyrazole derivatives as neuroprotective agents. Research suggests that these compounds may help in conditions like neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress .
Agricultural Applications
1. Pesticide Development
Due to their biological activity, pyrazole derivatives are being explored as potential pesticides. The ability to inhibit specific enzymes in pests can lead to effective pest control strategies while minimizing environmental impact. The synthesis of new formulations incorporating this compound could enhance the efficacy of existing agricultural chemicals .
Materials Science
1. Polymer Chemistry
The incorporation of this compound into polymer matrices has potential applications in developing smart materials. The unique properties of pyrazole groups can be leveraged to create polymers with enhanced thermal stability and mechanical properties .
Case Studies
Mechanism of Action
The mechanism of action of Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine involves its interaction with specific molecular targets. The pyrazole ring and benzylamino group are known to interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s distinguishing features include:
- Dimethylamine group : Enhances solubility and electronic effects.
- Benzylamino linker: Provides conformational flexibility and spatial separation between aromatic systems.
- Pyrazole-substituted phenyl ring : Contributes to hydrogen bonding and π-π interactions.
Comparative Analysis of Similar Compounds
The following compounds share structural or functional similarities (Table 1):
Table 1: Comparison of Structural and Functional Properties
Key Observations :
Pyrazole vs. Pyrimidine (e.g., ) introduces additional aromatic nitrogen atoms, affecting electronic properties.
Substituent Effects : The trifluoromethyl group in increases lipophilicity and metabolic stability compared to the dimethylamine group in the target compound, which may improve solubility.
Linker Flexibility: The benzylamino linker in the target compound allows greater conformational flexibility than rigid alkyne linkers (e.g., ).
Physicochemical Data
- Melting Point : Comparable pyrazole-amine derivatives (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) exhibit melting points of 104–107°C . The target compound is expected to have a similar range.
- Solubility : The dimethylamine group likely enhances aqueous solubility compared to bulkier substituents (e.g., trifluoromethyl in ).
- Spectroscopic Data : Expected $ ^1H $ NMR peaks include aromatic protons (δ 6.5–8.5 ppm), dimethylamine singlet (~δ 2.2–2.5 ppm), and pyrazole NH (δ 10–12 ppm, if protonated) .
Q & A
Basic: What are the key synthetic challenges in preparing Dimethyl-(4-{[3-(2H-pyrazol-3-yl)-benzylamino]-methyl}-phenyl)-amine, and what methodological strategies address them?
Answer:
The synthesis involves multi-step reactions, including pyrazole ring formation, benzylamine coupling, and dimethylation. Key challenges include:
- Regioselectivity : Ensuring correct substitution on the pyrazole ring (e.g., 3-position vs. 4-position). Optimize using directing groups or temperature control .
- Amine Coupling : Efficiently linking benzylamine to the phenyl group. Use reductive amination with NaBH₃CN or Pd-catalyzed cross-coupling .
- Purity : Byproducts from incomplete dimethylation. Purify via column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization .
Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify methyl groups, pyrazole protons, and aromatic regions. Discrepancies in peak splitting indicate impurities .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., [M+H]+ ion) and rule out adducts .
- HPLC-PDA : Assess purity (>95%) and detect residual solvents or unreacted intermediates .
Advanced: How can researchers optimize reaction yields while minimizing side products in the dimethylation step?
Answer:
- Catalyst Selection : Use CuBr (copper(I) bromide) to accelerate dimethylation, as seen in analogous pyrazole-based syntheses (yield increased from 17.9% to 40% in optimized conditions) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility, while controlled pH (Cs₂CO₃ as base) reduces hydrolysis .
- Temperature Gradients : Stepwise heating (e.g., 35°C → 60°C) balances reaction rate and side-product formation .
Advanced: How should researchers analyze contradictory bioactivity data across studies (e.g., varying IC₅₀ values)?
Answer:
- Solubility Effects : Test solubility in DMSO, PBS, or acetonitrile. Poor solubility may artificially lower activity; use surfactants (e.g., Tween-20) .
- Purity Verification : Re-test compounds with conflicting results using HPLC and NMR to confirm structural integrity .
- Assay Conditions : Standardize protocols (e.g., cell line viability assays vs. enzyme inhibition) to isolate compound-specific effects .
Advanced: What computational methods are recommended to elucidate the compound’s mechanism of action in biological systems?
Answer:
- Molecular Docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina to predict binding affinities and key residues (e.g., pyrazole interactions with catalytic sites) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes .
- QSAR Modeling : Corporate substituent effects (e.g., fluorine or methyl groups) on bioactivity using descriptors like logP and polar surface area .
Basic: What functional groups in this compound are most reactive, and how do they influence its chemical behavior?
Answer:
- Pyrazole Ring : Participates in hydrogen bonding and π-π stacking, critical for receptor binding .
- Benzylamine Moiety : Prone to oxidation; stabilize with antioxidants (e.g., BHT) during storage .
- Dimethylamino Group : Enhances solubility in polar solvents and modulates electron density in aromatic systems .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for a target enzyme?
Answer:
- Substituent Scanning : Synthesize analogs with halogens (F, Cl) or methoxy groups at the phenyl ring’s para position to test steric/electronic effects .
- Protease Panels : Screen against related enzymes (e.g., serine vs. cysteine proteases) to identify selectivity drivers .
- Metabolic Stability Assays : Incubate with liver microsomes to prioritize analogs with longer half-lives .
Advanced: What experimental conditions are critical for studying the compound’s stability under varying pH and temperature?
Answer:
- Forced Degradation : Expose to 0.1M HCl/NaOH (25°C, 24h) and monitor degradation via LC-MS. Identify labile sites (e.g., amine bonds) .
- Thermal Analysis : Use DSC (Differential Scanning Calorimetry) to determine melting points and phase transitions (e.g., decomposition >150°C) .
- Long-Term Storage : Store lyophilized at -80°C in amber vials to prevent photodegradation .
Basic: What is the role of this compound in medicinal chemistry as a biochemical probe?
Answer:
- Target Validation : Inhibit specific kinases or GPCRs to confirm their roles in cellular pathways .
- Fluorescent Tagging : Conjugate with BODIPY dyes via the amine group for cellular imaging .
- Fragment-Based Drug Design : Serve as a core scaffold for hybrid molecules (e.g., fused with quinoline for antimalarial activity) .
Advanced: How can researchers investigate synergistic effects between this compound and existing therapeutics?
Answer:
- Combinatorial Screens : Use high-throughput platforms (e.g., SynergyFinder) to test drug pairs at fixed ratios (e.g., 1:1 to 4:1) .
- Mechanistic Studies : Perform transcriptomics (RNA-seq) on treated cells to identify overlapping pathways .
- In Vivo Models : Administer with standard therapies in xenograft models; monitor tumor regression and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
